molecular formula C8H9NO2 B087173 Pyridin-4-ylmethyl acetate CAS No. 1007-48-3

Pyridin-4-ylmethyl acetate

Cat. No.: B087173
CAS No.: 1007-48-3
M. Wt: 151.16 g/mol
InChI Key: ZGXKOLGDFWQRMM-UHFFFAOYSA-N
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Description

Pyridin-4-ylmethyl acetate is an organic compound that belongs to the class of pyridine derivatives. It is characterized by a pyridine ring substituted at the 4-position with a methyl acetate group. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridin-4-ylmethyl acetate can be synthesized through several methods. One common approach involves the esterification of pyridin-4-ylmethanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, yielding the desired ester product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be employed to facilitate the esterification reaction. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions: Pyridin-4-ylmethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield pyridin-4-ylmethanol, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of derivatives such as pyridin-4-ylmethyl ether or pyridin-4-ylmethyl amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

    Oxidation: this compound oxide.

    Reduction: Pyridin-4-ylmethanol.

    Substitution: Pyridin-4-ylmethyl ether, pyridin-4-ylmethyl amine.

Scientific Research Applications

Pyridin-4-ylmethyl acetate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs.

    Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

Pyridin-4-ylmethyl acetate can be compared with other pyridine derivatives such as pyridin-4-ylmethanol, pyridin-4-ylmethyl chloride, and pyridin-4-ylmethyl amine. While these compounds share a common pyridine core, their reactivity and applications differ due to the nature of the substituents. This compound is unique in its ability to undergo esterification and hydrolysis reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

  • Pyridin-4-ylmethanol
  • Pyridin-4-ylmethyl chloride
  • Pyridin-4-ylmethyl amine

Properties

IUPAC Name

pyridin-4-ylmethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-7(10)11-6-8-2-4-9-5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXKOLGDFWQRMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20143463
Record name Pyridine-4-methyl acetate
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007-48-3
Record name 4-Pyridinemethanol, 4-acetate
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Record name Pyridine-4-methyl acetate
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Record name 4-Pyridylmethyl acetate
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Record name Pyridine-4-methyl acetate
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Record name Pyridine-4-methyl acetate
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Record name PYRIDINE-4-METHYL ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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